(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
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Overview
Description
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a tetrahydronaphthalene moiety attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-one.
Reduction: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propane.
Substitution: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propyl chloride or bromide.
Scientific Research Applications
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-ol
- (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol
Uniqueness
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-RWANSRKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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